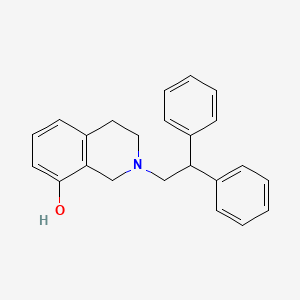![molecular formula C11H7Cl2N5 B14206473 5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine CAS No. 830347-31-4](/img/structure/B14206473.png)
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine is a chemical compound that belongs to the class of pyrimido[4,5-B]quinolines. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry. The compound’s structure includes a pyrimidoquinoline core with chlorine atoms at positions 5 and 8, and amino groups at positions 2 and 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . The use of organic catalysts like trityl chloride is advantageous due to their stability, insensitivity to moisture and oxygen, and low toxicity .
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Green chemistry techniques, such as the use of environmentally friendly solvents and catalysts, are also employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at positions 5 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II, which are involved in cell signaling and DNA repair . By inhibiting these enzymes, the compound can induce apoptosis, repair DNA damage, and cause cell cycle arrest, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-B]quinoline derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
5-Deazaflavins: These compounds are structurally related to pyrimido[4,5-B]quinolines and have similar biological activities.
Uniqueness
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine is unique due to the presence of chlorine atoms at positions 5 and 8, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
830347-31-4 |
|---|---|
Molekularformel |
C11H7Cl2N5 |
Molekulargewicht |
280.11 g/mol |
IUPAC-Name |
5,8-dichloropyrimido[4,5-b]quinoline-2,4-diamine |
InChI |
InChI=1S/C11H7Cl2N5/c12-4-1-2-5-6(3-4)16-10-7(8(5)13)9(14)17-11(15)18-10/h1-3H,(H4,14,15,16,17,18) |
InChI-Schlüssel |
PAGTZSWCGILBQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N=C3C(=C2Cl)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



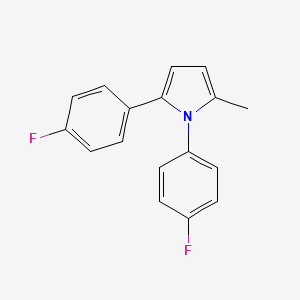
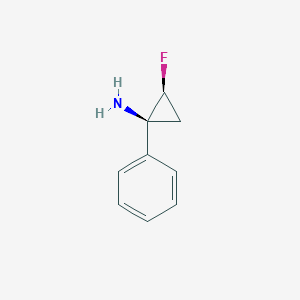
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
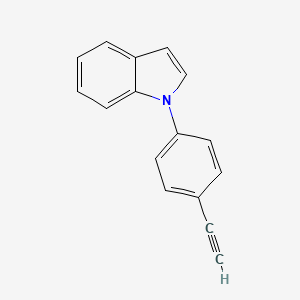
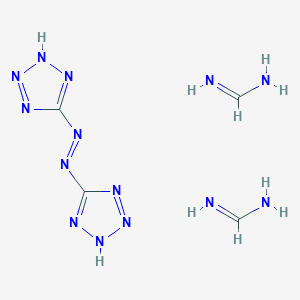
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
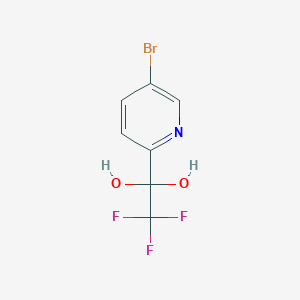
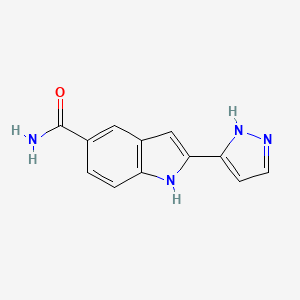
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)


